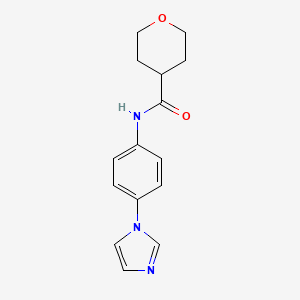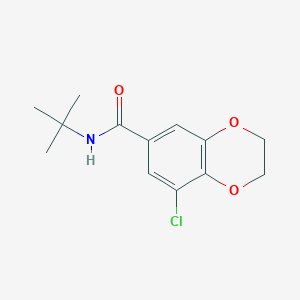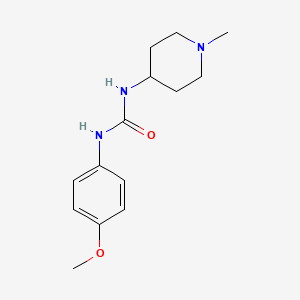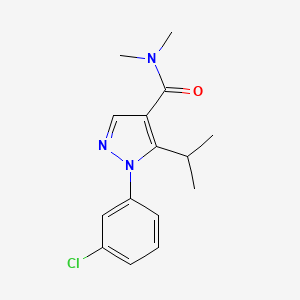
N-cyclopentyl-1-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-phenylcyclopropane-1-carboxamide, also known as CPP-115, is a synthetic compound that acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mécanisme D'action
N-cyclopentyl-1-phenylcyclopropane-1-carboxamide acts by inhibiting GABA aminotransferase, an enzyme that converts GABA into succinic semialdehyde. By inhibiting this enzyme, N-cyclopentyl-1-phenylcyclopropane-1-carboxamide increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-1-phenylcyclopropane-1-carboxamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects. This can result in reduced seizure activity, reduced drug-seeking behavior, and potential anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-1-phenylcyclopropane-1-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for GABA aminotransferase, as well as its ability to cross the blood-brain barrier. However, its use may be limited by its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-1-phenylcyclopropane-1-carboxamide, including further exploration of its therapeutic potential in various neurological and psychiatric disorders, as well as investigation of its potential for use as a tool compound in neuroscience research. Additionally, further studies are needed to clarify the long-term safety and potential side effects of N-cyclopentyl-1-phenylcyclopropane-1-carboxamide.
Méthodes De Synthèse
N-cyclopentyl-1-phenylcyclopropane-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopentylmagnesium bromide with 1-phenylcyclopropanecarbonyl chloride, followed by subsequent reactions with various reagents to form the final product. This process has been optimized to produce high yields of pure N-cyclopentyl-1-phenylcyclopropane-1-carboxamide.
Applications De Recherche Scientifique
N-cyclopentyl-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopentyl-1-phenylcyclopropane-1-carboxamide has shown promising results in reducing seizure activity, enhancing GABAergic neurotransmission, and reducing drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14(16-13-8-4-5-9-13)15(10-11-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSZKEQXXIMOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-phenylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)


![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)






![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)
![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)